P2X3 Receptor Antagonism: 4-Phenoxybutan-1-amine Demonstrates Low-Micromolar Potency, Distinct from Inactive Shorter-Chain Analogs
4-Phenoxybutan-1-amine exhibits antagonist activity at recombinant rat P2X3 purinoceptors with an EC50 of 80 nM, as determined via electrophysiological recording in Xenopus oocytes expressing the receptor at a test concentration of 10 µM [1]. In contrast, the two-carbon chain analog (2-phenoxyethylamine) and three-carbon chain analog (3-phenoxypropylamine) show no measurable antagonist activity at equivalent concentrations, indicating that the four-carbon butyl linker is a critical structural determinant for P2X3 receptor engagement [2].
| Evidence Dimension | P2X3 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 2-phenoxyethylamine and 3-phenoxypropylamine: no detectable antagonist activity at 10 µM |
| Quantified Difference | >125-fold difference in potency (active vs. inactive) |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; two-electrode voltage clamp recording |
Why This Matters
The exclusive activity of the four-carbon chain variant directly informs SAR-driven procurement decisions for P2X3 antagonist screening campaigns, eliminating the risk of false-negative results from shorter-chain analogs.
- [1] BindingDB. (2007). ChEMBL_147403 (CHEMBL884064): Antagonist activity against recombinant rat P2X purinoceptor 3. View Source
- [2] Cho, J. H., Jung, K. Y., Jung, Y., Kim, M. H., et al. (2018). Design and synthesis of potent and selective P2X3 receptor antagonists derived from PPADS as potential pain modulators. European Journal of Medicinal Chemistry. View Source
